Tartaric Acid Isopropyl Ester
Description
Significance in Stereochemical Control and Asymmetric Transformations
The paramount importance of Diisopropyl Tartrate lies in its ability to impart stereochemical control in a variety of organic transformations. This is most famously demonstrated in the Sharpless-Katsuki epoxidation, a highly enantioselective method for the oxidation of allylic alcohols to epoxides. In this reaction, Diisopropyl Tartrate serves as a chiral ligand that complexes with a titanium isopropoxide catalyst. This chiral complex then directs the oxidant to one face of the prochiral allylic alcohol, resulting in the formation of a single enantiomer of the epoxide product with high predictability. wikipedia.org
The stereochemical outcome of the Sharpless epoxidation is dictated by the chirality of the Diisopropyl Tartrate used. For instance, the use of (+)-Diisopropyl L-tartrate typically delivers the epoxide on one face of the molecule, while (-)-Diisopropyl D-tartrate directs it to the opposite face. This level of control is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.
Beyond the Sharpless epoxidation, Diisopropyl Tartrate and its derivatives are employed in a range of other asymmetric reactions, including:
Crotylboration: Diisopropyl tartrate-modified crotylboronates are highly effective reagents for the enantioselective synthesis of homoallylic alcohols from aldehydes. acs.orgacs.org These reactions proceed with high diastereoselectivity, providing a reliable method for the construction of carbon-carbon bonds with defined stereochemistry. acs.org
Kinetic Resolution: Diisopropyl Tartrate is utilized in the kinetic resolution of racemic mixtures of allylic alcohols and α-furfuryl amides through enantioselective epoxidation. chemicalbook.comchemicalbook.com This process allows for the separation of enantiomers by selectively reacting one enantiomer at a much faster rate than the other.
Aldol Reactions: Tartrate-derived silylketene acetals have been used in Lewis acid-catalyzed aldol additions to afford adducts as single isomers, demonstrating the utility of tartaric acid derivatives in controlling stereochemistry in carbon-carbon bond formation. nih.gov
The ability of Diisopropyl Tartrate to induce high levels of stereoselectivity has made it an invaluable tool for synthetic chemists, enabling the efficient construction of complex chiral molecules.
Evolution as a Chiral Building Block and Catalyst Component
The journey of Diisopropyl Tartrate in organic synthesis has evolved from its initial use as a chiral ligand to its broader application as a versatile chiral building block. Derived from the readily available and inexpensive chiral pool of tartaric acid, Diisopropyl Tartrate provides a synthetically accessible starting material with two pre-defined stereocenters. nih.gov This inherent chirality can be transferred and elaborated upon to construct more complex chiral molecules. nih.gov
As a chiral building block , Diisopropyl Tartrate serves as a precursor in the synthesis of a wide array of bioactive molecules and natural products. nih.gov Its diol and diester functionalities offer multiple points for chemical modification, allowing for its incorporation into larger, more intricate molecular architectures. For example, it has been utilized in the total synthesis of complex natural products like zaragozic acid C and bengamide E. nih.gov
As a catalyst component , the role of Diisopropyl Tartrate extends beyond the Sharpless epoxidation. Its ability to form well-defined chiral complexes with various metals has led to the development of new catalytic systems for a range of asymmetric transformations. These tartrate-based catalysts are instrumental in reactions that require a chiral environment to achieve high enantioselectivity. The continuous development of new applications for Diisopropyl Tartrate as both a building block and a catalyst component underscores its enduring importance in the field of asymmetric synthesis. nih.gov
Interactive Data Tables
Physical and Chemical Properties of Diisopropyl Tartrate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₆ | cymitquimica.com |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | toray.jpcymitquimica.com |
| Boiling Point | 275 °C | guidechem.com |
| Flash Point | 110 °C | |
| Density | ~1.114 g/mL | guidechem.com |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | cymitquimica.com |
Stereoisomers of Diisopropyl Tartrate
| Stereoisomer | CAS Number | Common Name |
| (+)-Diisopropyl L-tartrate | 2217-15-4 | L-DIPT |
| (-)-Diisopropyl D-tartrate | 62961-64-2 | D-DIPT |
| meso-Diisopropyl tartrate | N/A | N/A |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-4-oxo-4-propan-2-yloxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZSRPAKZEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Foundations of Tartaric Acid Isopropyl Ester
Diastereomeric and Enantiomeric Forms: Characterization and Distinctions
Diisopropyl tartrate possesses two chiral carbon atoms, leading to the existence of three distinct stereoisomeric forms: two enantiomers, (2R,3R)-diisopropyl tartrate and (2S,3S)-diisopropyl tartrate, and a meso compound, (2R,3S)-diisopropyl tartrate. wikipedia.org
The enantiomeric pair, often designated as D-(-)-diisopropyl tartrate and L-(+)-diisopropyl tartrate respectively, are non-superimposable mirror images of each other. Consequently, they exhibit identical physical properties such as melting point, boiling point, and density. However, they are distinguished by their opposite and equal-magnitude specific rotation of plane-polarized light.
In contrast, the meso form is a diastereomer of the enantiomeric pair. Due to an internal plane of symmetry, meso-diisopropyl tartrate is achiral and therefore optically inactive. This fundamental difference in symmetry also results in distinct physical properties compared to the enantiomers. While specific experimental data for meso-diisopropyl tartrate is not as readily available as for the enantiomers, the well-documented differences between meso-tartaric acid and its enantiomers provide a strong precedent. For instance, meso-tartaric acid has a different melting point and solubility compared to (R,R)- and (S,S)-tartaric acid. pressbooks.pubtsfx.edu.au
The characterization of these stereoisomers relies on a combination of physical property measurements and spectroscopic techniques.
Interactive Data Table: Physical Properties of Diisopropyl Tartrate Stereoisomers
| Property | (2R,3R)-(-)-DIPT | (2S,3S)-(+)-DIPT | meso-DIPT |
| Configuration | R,R | S,S | R,S |
| Optical Activity | Levorotatory | Dextrorotatory | Inactive |
| Density (g/mL) | 1.119 (at 20°C) | 1.114 (at 25°C) | Data not readily available |
| Refractive Index | n20/D 1.439 | n20/D 1.439 | Data not readily available |
Note: The data for the enantiomers is well-established, while specific experimental values for the meso form are less commonly reported.
Spectroscopic methods provide further means of distinguishing the stereoisomers. While the NMR and IR spectra of the enantiomers are identical, they would differ from that of the meso compound due to the different spatial arrangement of the atoms. Spectroscopic data for L-(+)-diisopropyl tartrate is available, showing characteristic peaks in its 13C NMR and IR spectra. acs.orglibretexts.org
Conformational Analysis and Its Implications for Chiral Recognition
The utility of diisopropyl tartrate in asymmetric synthesis, most notably as a chiral ligand in the Sharpless-Katsuki epoxidation, is intrinsically linked to its conformational preferences. acs.orgnih.gov The spatial arrangement of the ester and hydroxyl groups dictates how the molecule interacts with other chiral molecules, forming the basis for chiral recognition.
Studies on dialkyl tartrates, including diisopropyl tartrate, have revealed that their conformation is solvent-dependent. acs.org In non-polar solvents like carbon tetrachloride, the dominant conformation is characterized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group on the same chiral carbon. acs.org This creates a relatively rigid cyclic structure.
In more polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide (DMSO), the tartrate molecules favor the formation of intermolecular hydrogen bonds with the solvent molecules. acs.org This interaction disrupts the intramolecular hydrogen bonding and leads to a different ensemble of conformers.
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the stable conformations of tartrate esters. acs.org These studies have shown that for (R,R)-tartaric acid esters, an extended conformation where the two ester groups are in a trans orientation is generally the most stable. mdpi.com
The specific conformation adopted by diisopropyl tartrate when it forms a complex with a metal, such as titanium in the Sharpless epoxidation catalyst, is crucial for its ability to direct the stereochemical outcome of the reaction. The tartrate ligand creates a chiral environment around the metal center, and the bulky isopropyl groups play a significant role in sterically blocking certain approaches of the substrate. This forces the substrate to adopt a specific orientation, leading to the formation of one enantiomer of the product in excess.
The principle of chiral recognition by tartrate derivatives extends beyond metal-catalyzed reactions. For example, tartrate-boric acid complexes have been used as chiral selectors in microemulsion electrokinetic chromatography to separate enantiomers of various compounds. nih.gov The effectiveness of this separation is dependent on the steric and electronic interactions between the chiral selector and the enantiomers of the analyte, which are governed by the conformational properties of the tartrate ester.
In essence, the diastereomeric and enantiomeric purity of diisopropyl tartrate, combined with its well-defined conformational behavior, allows for the creation of highly ordered and predictable chiral environments. This ability to control the three-dimensional space around a reactive center is the cornerstone of its widespread use in asymmetric synthesis and chiral separation technologies, enabling the selective production of desired stereoisomers of various molecules.
Synthetic Methodologies for Tartaric Acid Isopropyl Ester and Its Derivatives
Esterification Pathways and Optimization
The creation of diisopropyl tartrate, the most common isopropyl ester of tartaric acid, hinges on effective esterification techniques. These range from well-established equilibrium-driven processes to more advanced catalytic systems.
Conventional Esterification Methods for Diisopropyl Tartrate Formation
The primary conventional route to diisopropyl tartrate is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating tartaric acid with isopropyl alcohol. nih.govresearchgate.net The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the carbonyl carbon's electrophilicity. wikipedia.org The nucleophilic oxygen of isopropanol (B130326) then attacks this activated carbon, leading to a tetrahedral intermediate. researchgate.net Following a proton transfer and the subsequent elimination of a water molecule, the ester is formed. wikipedia.org
To overcome the reversible nature of the reaction and drive the equilibrium towards the product, a large excess of the alcohol reactant (isopropanol) is typically used. wikipedia.org Another common strategy is the removal of water as it is formed, often accomplished through azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) or benzene. researchgate.netnih.gov
Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). researchgate.netnih.gov The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Purification of the resulting diisopropyl tartrate is generally achieved through fractional distillation or recrystallization.
Table 1: Typical Reaction Parameters for Conventional Fischer-Speier Esterification
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Reactants | Tartaric Acid, Isopropanol | Formation of the ester. |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carboxylic acid and increase reactivity. researchgate.net |
| Solvent | Excess Isopropanol or a non-polar solvent (e.g., Toluene) | Serves as a reactant or facilitates water removal. researchgate.netnih.gov |
| Temperature | Reflux (60-110 °C) | To accelerate the reaction rate. nih.gov |
| Water Removal | Dean-Stark Trap or use of a large excess of alcohol | To shift the reaction equilibrium towards the products. researchgate.netwikipedia.org |
| Reaction Time | 1-20 hours | Varies based on scale and specific conditions. nih.govnih.gov |
Advanced and Green Synthesis Approaches
Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, selective, and environmentally benign processes.
A novel, transition-metal-free method for synthesizing the backbone of 2,3-dialkylated tartaric acid esters has been developed using visible light photoredox catalysis. nih.govacs.org This approach does not directly produce the common diisopropyl tartrate from tartaric acid but instead constructs the C2-C3 substituted tartrate skeleton from simpler α-ketoester precursors. nih.gov The process involves the reductive dimerization (pinacol-type coupling) of two α-ketoester molecules. nih.govresearchgate.net
The reaction is typically catalyzed by an organic dye, such as Eosin Y (Na₂-EY), in combination with a Hantzsch ester as a hydrogen atom donor, and is irradiated with white LEDs at room temperature. nih.govacs.org This mild protocol demonstrates high functional group tolerance, accommodating alkenes, silyl (B83357) ethers, carbamates, and bromoalkanes. nih.govnih.gov This method is significant because it provides access to tartaric acid derivatives that are modified at the C2 and C3 positions, which is difficult to achieve through traditional routes. nih.gov
Table 2: Key Components of Photoredox-Catalyzed Synthesis
| Component | Example | Role |
|---|---|---|
| Substrate | α-Ketoester | The building block for the tartrate backbone. nih.gov |
| Photocatalyst | Eosin Y (Na₂-EY) | Absorbs visible light to initiate the electron transfer process. acs.org |
| Reductant | Hantzsch Ester | Provides the hydrogen atoms for the reductive coupling. nih.gov |
| Energy Source | White LEDs | Activates the photocatalyst. nih.gov |
| Solvent System | THF/H₂O | Provides the reaction medium. nih.gov |
Chemo-enzymatic strategies offer a powerful green alternative for producing enantiomerically pure tartaric acid esters. These methods leverage the high selectivity of enzymes, most commonly lipases, to either selectively form an ester or to resolve a racemic mixture. nih.govnih.gov
In one approach, lipase-catalyzed esterification is performed in a non-aqueous medium to reverse the enzyme's natural hydrolytic function. nih.gov Lipases, such as Lipase (B570770) B from Candida antarctica (CalB), can catalyze the esterification of tartaric acid with isopropanol with high chemo- and regioselectivity. nih.gov
Alternatively, kinetic resolution is a widely used technique. wikipedia.org This process involves the reaction of a racemic mixture of tartrate esters with an enzyme that selectively acts on one enantiomer, leaving the other unreacted. youtube.com For instance, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol precursor or de-acylate one enantiomer of a racemic tartrate ester. youtube.comnih.gov This results in two different compounds—the unreacted ester enantiomer and the product of the enzymatic reaction—which can then be separated. The first kinetic resolution of tartaric acid itself was reported by Louis Pasteur, who used a mold (Penicillium glaucum) that selectively metabolized one enantiomer. wikipedia.orgnih.gov
Derivatization Strategies for the Tartaric Acid Backbone
While esterification modifies the carboxyl groups, derivatization of the tartaric acid backbone at the C2 and C3 positions opens access to a broader range of chiral ligands and building blocks.
Synthesis of 2,3-Dialkylated Tartaric Acid Esters
The synthesis of 2,3-dialkylated tartaric acid esters represents a significant expansion of the tartrate-derived chiral pool. While traditional methods involving the alkylation of tartrate enolates are possible, they often require strong bases and multiple protection steps. nih.gov
The visible light photoredox-catalyzed reductive dimerization of α-ketoesters, as detailed in section 3.1.2.1, is a premier modern strategy for this transformation. nih.govepa.gov By starting with different α-ketoesters, a wide variety of alkyl or functionalized groups can be installed symmetrically at the C2 and C3 positions. nih.gov The reaction proceeds under mild, transition-metal-free conditions to produce a mixture of racemic and meso diastereomers of the 2,3-dialkylated tartaric acid ester. nih.gov Subsequent optical resolution, for example by using chiral resolving agents like brucine (B1667951) or quinine, can then be employed to separate the enantiomers, providing access to optically pure diastereomers. nih.govacs.org This combined photochemical and resolution approach offers a convenient and versatile route to previously hard-to-access 2,3-disubstituted tartaric acid derivatives. nih.gov
O-Acylated and Other Substituted Tartaric Acid Esters
The hydroxyl groups of tartaric acid esters are key functionalities that allow for a wide range of chemical modifications, leading to a diverse class of derivatives with tailored properties. These modifications primarily include acylation and the introduction of other substituent groups through various synthetic strategies.
O-Acylated Tartaric Acid Esters
The esterification of the hydroxyl groups in tartaric acid esters results in O-acylated derivatives. These compounds are significant as chiral resolving agents and as intermediates in organic synthesis.
One prominent method for the synthesis of O-acylated tartaric acid derivatives involves the reaction of tartaric acid with acylating agents. For instance, O,O'-di-p-toluoyl-D-tartaric acid and its L-enantiomer are synthesized and have been effectively used in the resolution of racemic mixtures, such as ibuprofen. The process involves the formation of diastereomeric salts between the racemic compound and the optically active O,O'-disubstituted tartaric acid derivative. researchgate.net The separation of these diastereomeric salts is typically achieved through filtration, allowing for the enrichment of the desired enantiomer. researchgate.net
The general synthesis of O-acyltartrimides has been achieved through the reaction of O,O′-diacyltartaric acids with amines and water. researchgate.net However, this method can be limited by the crystallization conditions required for purification. researchgate.net
Other Substituted Tartaric Acid Esters
Beyond acylation, the hydroxyl groups of tartaric acid esters can be converted into a variety of other functional groups, including ethers and acetals, or the carbon backbone itself can be substituted.
O-Isopropylidene Derivatives (Acetals)
A common strategy to protect the diol functionality of tartaric acid esters is the formation of an acetal (B89532), typically an isopropylidene group. For example, dimethyl 2,3-O-isopropylidene-L-tartrate is synthesized from dimethyl L-tartrate. This protected derivative can then be used in further reactions, such as reduction with lithium aluminum hydride to produce 2,3-O-isopropylidene-L-threitol. orgsyn.org These protecting groups can be selectively removed later in a synthetic sequence. For instance, copolyesters have been synthesized using dimethyl 2,3-O-isopropylidene tartarate, followed by the hydrolysis of the acetal protecting groups to yield copolyesters with pendant hydroxyl groups. researchgate.net
O-Benzyl Derivatives (Ethers)
Ether derivatives, such as O-benzyl ethers, are also synthetically valuable. The synthesis of 1,4-di-O-benzyl-L-threitol begins with the protection of the diol in dimethyl L-tartrate as an isopropylidene acetal, followed by reduction of the ester groups, and then benzylation of the resulting primary hydroxyl groups using benzyl (B1604629) bromide and a strong base like sodium hydride. orgsyn.org The final step involves the acidic hydrolysis of the isopropylidene ketal to yield the di-O-benzyl ether. orgsyn.org
2,3-Dialkylated Tartaric Acid Esters
A modern approach for creating C-C bonds at the C2 and C3 positions of the tartrate backbone is through the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. nih.govacs.org This transition-metal-free method utilizes an organic dye photocatalyst and a Hantzsch ester as a hydrogen donor to produce 2,3-dialkylated tartaric acid esters. nih.govacs.org This technique is notable for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govacs.org
Table 1: Examples of Substituted Tartaric Acid Ester Derivatives and their Synthetic Utility
| Derivative Type | Specific Example | Synthetic Method | Application/Utility | Reference(s) |
|---|---|---|---|---|
| O-Acylated | O,O'-di-p-toluoyl-D-tartaric acid | Acylation of D-tartaric acid | Chiral resolving agent for racemic ibuprofen | researchgate.net |
| O-Acylated | O-Acyltartrimides | Reaction of O,O'-diacyltartaric acids with amines | Chiral intermediates | researchgate.net |
| Acetal | Dimethyl 2,3-O-isopropylidene-L-tartrate | Acetalization of dimethyl L-tartrate | Protection of diol functionality for further synthesis | researchgate.netorgsyn.org |
| Ether | 1,4-di-O-benzyl-L-threitol | Benzylation of a tartrate-derived threitol | Chiral building block in organic synthesis | orgsyn.org |
| C-Alkylated | 2,3-Dialkylated tartaric acid esters | Visible light photoredox-catalyzed reductive dimerization of α-ketoesters | Access to sterically hindered tartaric acid derivatives | nih.govacs.org |
| Thioether | Tartrate-containing poly(ester-thioether)s | Thiol-ene polyaddition of di(3-butenyl) tartrates and dithiols | Synthesis of biodegradable polymers | nih.gov |
Thioether Derivatives
Tartaric acid-based poly(ester-thioether)s have been synthesized via thiol-ene click polymerization. nih.gov This involves the initial chemoselective esterification of tartaric acid with 3-butene-1-ol to create dialkene monomers like di(3-butenyl) tartrate (BTA). nih.gov These monomers then undergo polyaddition with various dithiols, such as 1,2-ethanedithiol (B43112) (ED) and d,l-dithiothreitol (DTT), in the presence of a radical initiator to form the corresponding poly(ester-thioether)s. nih.gov
Table 2: Research Findings on the Synthesis of Substituted Tartaric Acid Esters
| Product | Reactants | Catalyst/Reagents | Key Findings | Reference |
|---|---|---|---|---|
| 2,3-Dialkylated Tartaric Acid Esters | α-Ketoesters | Organic Dye Photocatalyst, Hantzsch Ester | A mild, transition-metal-free protocol with broad functional group tolerance. | nih.govacs.org |
| Di(3-butenyl) Tartrates | Tartaric acids, 3-butene-1-ol | Scandium triflate [Sc(OTf)3] | Chemoselective esterification to produce dialkene monomers for polymerization. | nih.gov |
| Tartrate-based Poly(ester-thioether)s | Di(3-butenyl) tartrates, Dithiols (e.g., ED, DTT) | AIBN (radical initiator) | Successful synthesis of polymers with Mn ranging from 4,200 to 9,000 g/mol . | nih.gov |
| 1,4-di-O-benzyl-L-threitol | 2,3-di-O-isopropylidene-L-threitol, Benzyl bromide | Sodium hydride (NaH) | Effective benzylation of the hydroxyl groups of the protected threitol. | orgsyn.org |
These varied synthetic methodologies highlight the versatility of tartaric acid esters as platforms for creating a wide array of derivatives with distinct chemical properties and applications.
Applications of Tartaric Acid Isopropyl Ester in Asymmetric Catalysis and Synthesis
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The primary function of diisopropyl tartrate in asymmetric catalysis is to serve as a chiral ligand that, when complexed with a metal center, creates a chiral environment. This environment influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.
The Sharpless-Katsuki asymmetric epoxidation is a renowned chemical reaction that facilitates the enantioselective preparation of 2,3-epoxyalcohols from primary and secondary allylic alcohols. chem-station.comwikipedia.org This method employs a catalyst generated from titanium tetra(isopropoxide) and a chiral tartrate ester, such as diisopropyl tartrate. wikipedia.orgnumberanalytics.com The oxidant in this reaction is tert-butyl hydroperoxide. docsity.com The significance of this reaction was recognized with the Nobel Prize in Chemistry in 2001, awarded in part to K. Barry Sharpless for its development. chem-station.comoregonstate.edu
The catalyst for the Sharpless epoxidation is formed from the combination of titanium(IV) isopropoxide (Ti(O^i^Pr)₄) and a chiral dialkyl tartrate, with diisopropyl tartrate (DIPT) being a common choice. gneechem.comscripps.edu The preparation of the active catalyst involves mixing these components, often in a 1:1 ratio, in a suitable solvent like dichloromethane (B109758) or toluene (B28343) at low temperatures, typically between -20°C and -30°C. gneechem.comnumberanalytics.com The allylic alcohol substrate is also present during the formation of the active catalyst complex. gneechem.com The oxidant, tert-butyl hydroperoxide (TBHP), is then added to this mixture. gneechem.com
The core of the catalyst system is the titanium(IV) isopropoxide, which acts as a Lewis acid, coordinating with both the allylic alcohol and the oxidant. gneechem.com The diisopropyl tartrate serves as the chiral ligand, binding to the titanium center to create a chiral environment that dictates the enantioselectivity of the epoxidation. gneechem.com While diethyl tartrate (DET) is also commonly used, DIPT is often preferred for larger-scale reactions due to its superior solubility and stability. gneechem.com The use of molecular sieves (3Å or 4Å) can allow for the use of catalytic amounts (5-10 mol%) of the titanium-tartrate complex. harvard.edu
The widely accepted mechanism for the Sharpless epoxidation begins with the formation of a dimeric titanium-tartrate complex. numberanalytics.comwayne.edu DFT studies suggest that the monomeric tetracoordinate titanium(IV) diethyltartrate has a strong thermodynamic preference to dimerize, forming a more reactive pentacoordinate catalyst, [Ti(DET)(O-i-Pr)₂]₂. wayne.edunih.gov
Following the formation of this dimer, rapid and reversible ligand exchange reactions occur. wayne.edunih.gov An isopropoxide ligand on the titanium center is exchanged for the allylic alcohol substrate, and another is exchanged for the tert-butyl hydroperoxide (TBHP) oxidant. numberanalytics.comwayne.edu This results in the formation of a "loaded" catalyst, an active species ready to perform the epoxidation. wayne.edunih.gov
The stereoselectivity of the reaction is governed by the chiral environment created by the tartrate ligands in the dimeric complex. oregonstate.eduoregonstate.edu The tartrate esters create a "chiral pocket" that directs the approach of the allylic alcohol's double bond to the titanium-bound oxygen atom that will be transferred. oregonstate.eduoregonstate.edu The choice of the tartrate enantiomer determines which face of the double bond is epoxidized. A mnemonic has been developed to predict the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, (+)-DIPT directs epoxidation from the bottom face, while (-)-DIPT directs it from the top face. wikipedia.orgoregonstate.edu
The Sharpless epoxidation is effective for a broad range of primary and secondary allylic alcohols, consistently yielding high enantiomeric excesses, often exceeding 90%. scripps.edunumberanalytics.com The reaction is generally tolerant of various functional groups and can be applied to complex molecules. chem-station.com However, Z-disubstituted allylic alcohols tend to exhibit lower reactivity and selectivity. chem-station.comharvard.edu
Several factors influence the enantioselectivity of the epoxidation:
Tartrate Ester Configuration : The choice between (+)-DIPT and (-)-DIPT dictates the absolute configuration of the resulting epoxide. numberanalytics.com
Reaction Temperature : Lower temperatures, typically around -20°C, generally lead to higher enantioselectivity. numberanalytics.com
Solvent : Dichloromethane and toluene are the most commonly used solvents that have been shown to influence enantioselectivity. numberanalytics.com
| Substrate | Tartrate | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Geraniol | (+)-DIPT | -20 | 89 | >98 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | -12 | 88 | 95 |
| (Z)-2-Hexen-1-ol | (+)-DET | -10 | 74 | 86 |
| (E)-2-Nonen-1-ol | (+)-DIPT | -35 | 79 | >98 |
Data sourced from Gao et al., J. Am. Chem. Soc. 1987, 109, 5765–5780. harvard.edu
The Sharpless epoxidation system can also be employed for the kinetic resolution of racemic secondary allylic alcohols. chem-station.comscripps.edu In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the epoxidized product. harvard.edu Diisopropyl tartrate is noted as the ligand of choice for these kinetic resolutions. chem-station.com
Furthermore, the titanium-tartrate complex can facilitate the kinetic resolution of racemic 2,3-epoxy alcohols. wikipedia.orgresearchgate.net It was observed that the asymmetric Ti(OiPr)₄/tartaric ester complex can differentiate between enantiomeric epoxides, leading to the ring-opening of only one enantiomer. researchgate.net This has been successfully applied to the kinetic resolution of racemic substituted 2,3-epoxy-4-hydroxy-cyclopentanols, yielding enantiomerically enriched epoxy alcohols with high enantiomeric excess. researchgate.net
Beyond epoxidation, tartrate esters, including diisopropyl tartrate, have been utilized as chiral auxiliaries in other asymmetric transformations. For instance, they have been employed to modify crotylboronates for asymmetric addition reactions to achiral aldehydes. acs.orgacs.org These chiral crotylboronate reagents, derived from (E)- and (Z)-crotylboronates and diisopropyl tartrate, react with aldehydes to produce homoallylic alcohols with a high degree of stereocontrol. The tartrate moiety induces asymmetry in the transition state, leading to the formation of a specific stereoisomer of the product. This methodology has been explored for the synthesis of complex acyclic structures with multiple stereocenters.
Cyclopropanation Reactions
The Simmons-Smith reaction is a classic method for synthesizing cyclopropanes by treating an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wiley-vch.de The hydroxyl group of an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, a powerful example of substrate control. stackexchange.com
Achieving catalytic enantioselectivity in the Simmons-Smith reaction has been a significant goal. While numerous chiral ligands have been explored, early practical systems utilized stoichiometric amounts of tartaric acid esters. The addition of diethyl tartrate to a mixture of an allylic alcohol, diethylzinc (B1219324), and diiodomethane was a pioneering approach that provided moderate to good levels of enantioselection. wiley-vch.de
More recent developments have focused on catalytic methods. Although diisopropyl tartrate itself is not the most commonly cited ligand, closely related tartaric acid derivatives have proven effective. For instance, a chiral dioxaborolane auxiliary prepared from butylboronic acid and tetramethyltartramide (the diamide (B1670390) derivative of tartaric acid) is highly effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu Another class of successful catalysts are "TADDOLs" (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are also derived from tartaric acid and used in titanium-catalyzed versions of the reaction. organic-chemistry.org These examples show the versatility of the tartaric acid scaffold in designing ligands for this transformation, even if DIPT is not always the optimal choice.
Asymmetric Hydrogenation and Reduction
The diastereoselective hydrogenation of carbon-carbon double bonds is a critical transformation in organic synthesis, often relying on a pre-existing stereocenter in the substrate to direct the approach of hydrogen. This is frequently accomplished using heterogeneous catalysts like palladium on carbon or platinum oxide, where a directing group (such as a hydroxyl group) coordinates to the catalyst surface.
While chiral ligands are paramount for the enantioselective hydrogenation of prochiral olefins, the use of a chiral additive like diisopropyl tartrate to influence the diastereoselectivity of a substrate-controlled hydrogenation is not a common strategy. The field of diastereoselective hydrogenation of complex substrates, such as tetrasubstituted olefins, currently relies on highly specialized catalyst systems. For example, heterogeneous Pt-Ni alloy nanocatalysts have been developed for the directed hydrogenation of allylic cyclopentenols, where uniform alloying is critical for achieving high diastereoselectivity and preventing side reactions. nih.gov In such cases, the stereochemical outcome is dictated by the interaction of the substrate's directing group with the specific metallic surface rather than by a soluble chiral ligand like DIPT.
Asymmetric Reduction of α-Keto Esters with Tartaric Acid Derivatives
The asymmetric reduction of prochiral ketones, particularly α-keto esters, to form chiral α-hydroxy esters is a fundamental transformation in synthetic organic chemistry. These products are valuable building blocks for pharmaceuticals and other biologically active molecules. While various methods exist, modifying agents derived from tartaric acid have proven to be effective and practical for this purpose.
A notable system employs a reagent prepared from sodium borohydride (B1222165) and L-tartaric acid. acs.orgrsc.org This modified borohydride is particularly effective for the reduction of ketones that possess a functional group on the α- or β-carbon capable of chelating to the chiral reagent. acs.orgrsc.org This chelation facilitates the hydride transfer and controls the enantiomeric facial selection. Research has demonstrated that this system can successfully reduce α-keto esters to their corresponding α-hydroxy esters with significant optical yields. acs.orgpsu.edu For instance, the reduction of ethyl 2-oxopropionate and ethyl 3-oxobutanoate proceeds with high enantioselectivity. acs.orgpsu.edu
A key advantage of this methodology is the use of inexpensive and commercially available reagents, making it a viable option for larger-scale industrial applications. psu.edu A patented process further underscores the utility of this approach, describing the asymmetric reduction of carbonyl compounds like ketoesters using a reducing agent that comprises an optically active tartaric acid or its ester derivative and a metal borohydride. acs.orggoogle.com
Table 1: Asymmetric Reduction of α-Keto Esters with a Sodium Borohydride-(L)-Tartaric Acid System
Utilization as a Chiral Auxiliary in Organic Transformations
Diisopropyl tartrate (DIPT) is widely employed as a chiral auxiliary, a stereocontrol element that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Its effectiveness stems from its ability to form well-defined, rigid transition states that differentiate between prochiral faces or groups.
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. When conducted asymmetrically, they provide access to enantiomerically enriched heterocycles that are prevalent in medicinal chemistry and natural products. Diisopropyl tartrate has been instrumental in developing catalytic asymmetric versions of these reactions, particularly with allyl alcohol as the dipolarophile. The general strategy involves the in situ formation of a chiral metal alkoxide from the allyl alcohol, diethylzinc or a Grignard reagent, and a catalytic amount of DIPT. This complex then directs the approach of the 1,3-dipole.
The asymmetric 1,3-dipolar cycloaddition of nitrile oxides to achiral allyl alcohols has been successfully achieved using a catalytic quantity of (R,R)-diisopropyl tartrate as the chiral auxiliary. This reaction produces optically active 2-isoxazolines, which are versatile synthetic intermediates. The addition of a small amount of an ethereal compound, such as 1,4-dioxane, was found to be crucial for achieving high and reproducible stereoselectivity. This method provides the corresponding (R)-2-isoxazolines with high enantiomeric excess.
The tartrate-based chiral auxiliary system has been extended to the 1,3-dipolar cycloaddition of nitrones to allyl alcohol. oup.comresearchgate.net Research by Inomata, Ukaji, and coworkers demonstrated that using a catalytic amount of diisopropyl (R,R)-tartrate can induce high diastereo- and enantioselectivity. oup.comresearchgate.net A key finding was that the reaction works most effectively with nitrones bearing a bulky amide moiety, such as a diisopropylamide group. oup.comresearchgate.net Furthermore, the addition of an amine N-oxide, like pyridine (B92270) N-oxide, was found to be essential for obtaining reproducible and excellent enantioselectivity, reaching up to 98% ee. oup.comresearchgate.net This catalytic system leads to the formation of 3,4,5-trisubstituted isoxazolidines with high optical purity. oup.comresearchgate.net
The asymmetric 1,3-dipolar cycloaddition of azomethine imines to allyl alcohol represents another successful application of diisopropyl tartrate as a chiral auxiliary. nih.govresearchgate.net Initial attempts using a zinc-mediated system proved ineffective for this class of dipoles. nih.gov However, a magnesium-mediated system was found to promote the reaction effectively. nih.gov The process involves the sequential treatment of allyl alcohol with dibutylmagnesium, (R,R)-DIPT, and butylmagnesium bromide, followed by the addition of the azomethine imine. nih.gov This protocol yields optically active trans-pyrazolidines with complete regio- and diastereoselectivity, and high enantioselectivity. nih.gov The reaction is applicable to both aryl- and alkyl-substituted azomethine imines. researchgate.net
Table 2: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Imines to Allyl Alcohol
Diisopropyl tartrate esters are exceptionally useful in reagent-based stereocontrol, where the chiral auxiliary is part of the reagent itself. A prominent example is their use in modifying allyl- and crotylboronates for reactions with prochiral aldehydes. acs.orgnyu.edu These tartrate-modified boronate reagents, such as (R,R)-DIPT (E)-crotylboronate, react with achiral aldehydes to produce α-methyl-homoallylic alcohols with outstanding levels of diastereoselectivity and enantioselectivity. acs.orgnih.gov
The high degree of stereocontrol arises from a well-ordered, chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The chirality of the tartrate ester dictates the facial selectivity of the addition to the aldehyde. This method is so powerful that it can often override the inherent facial bias of a chiral aldehyde in "mismatched" double asymmetric reactions, providing access to diastereomers that are otherwise difficult to obtain. nih.gov This robust stereocontrol has made these reagents invaluable tools in the synthesis of complex polyketide natural products. nih.gov
Table 3: Diastereoselectivity in the Reaction of Tartrate-Modified Crotylboronates with Aldehydes
Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered asymmetric through the use of chiral catalysts. wikipedia.org Tartaric acid esters, including diisopropyl tartrate, serve as key precursors for chiral Lewis acid catalysts that promote these transformations. mit.edumit.edu
The general strategy involves converting the tartrate ester into a more complex chiral ligand. For instance, an acylated tartaric acid can react with a boron source, such as borane-THF or a boronic acid, to form a chiral cyclic boronic ester. mit.edumit.edu These resulting structures function as active Lewis acid catalysts. When used in a Diels-Alder reaction, the inherent chirality of the tartrate-derived ligand induces a high degree of asymmetry in the final cyclohexene (B86901) product. mit.edumit.edu The catalyst complexes with the dienophile, lowering its LUMO energy and accelerating the reaction while directing the approach of the diene to one face of the dienophile, thereby controlling the stereochemistry. strath.ac.uk
Table 1: Representative Diels-Alder Reaction Catalyzed by a Tartrate-Derived Boronic Ester This table is illustrative of the process described in the text. Specific yield and enantiomeric excess can vary significantly based on reactants and conditions.
| Diene | Dienophile | Catalyst System | Product Type | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Cyclopentadiene | Methacrolein | Tartrate-Derived Boronic Ester (BLn*) | Substituted Cyclohexene | High |
Paternò-Büchi Reaction with Tartaric Acid Ester Moieties
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). organic-chemistry.orgresearchgate.net This reaction is a valuable method for synthesizing four-membered oxygen-containing heterocycles, which are present in biologically active compounds like Taxol. researchgate.net When the reaction is performed with prochiral substrates, controlling the stereoselectivity becomes a primary objective.
Tartaric acid ester moieties can be employed as chiral auxiliaries to direct the stereochemical course of the Paternò-Büchi reaction. In a notable application, α-ketoesters bearing a chiral auxiliary derived from tartaric acid react with electron-rich alkenes. researchgate.net The photochemical excitation of the carbonyl group leads to the formation of an excited state that adds to the alkene. organic-chemistry.org The chiral environment provided by the tartrate moiety influences the approach of the alkene, resulting in the formation of one diastereomer of the oxetane product in preference to the other. researchgate.net This method allows for the synthesis of highly diastereoselective and enantiopure oxetanes, which can be further transformed into valuable molecules. researchgate.net
Development and Exploration in Organocatalysis
The inherent chirality of tartaric acid has made it a popular scaffold for the development of various organocatalysts, moving beyond traditional metal-based systems. researchgate.net Derivatives of diisopropyl tartrate are instrumental in this field.
Hydrogen-Bonding Catalysis Derived from Tartaric Acid Scaffolds (e.g., TADDOLs)
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a prominent class of chiral diols derived from tartaric acid. researchgate.net The synthesis often starts from diisopropyl tartrate or other tartrate esters. These molecules are highly effective as chiral hydrogen-bonding organocatalysts. researchgate.net
The two hydroxyl groups of the TADDOL scaffold can form hydrogen bonds with a substrate, activating it and creating a well-defined chiral pocket around the reaction site. This interaction allows for high levels of stereocontrol in a variety of transformations. The utility of TADDOLs as H-bonding catalysts has been reviewed, highlighting their role in the development of new organocatalytic systems. researchgate.net
Phase-Transfer Catalysis Incorporating Tartrate Derivatives
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Chiral phase-transfer catalysts can induce asymmetry, providing a powerful method for enantioselective synthesis.
Tartrate derivatives have been successfully developed as chiral phase-transfer organocatalysts. core.ac.ukelsevierpure.com Researchers have designed and synthesized libraries of tartrate-derived diammonium salts (TaDiAS), which function as highly versatile two-center catalysts. elsevierpure.com These catalysts, readily synthesized from tartrate esters like diethyl tartrate, have proven effective in phase-transfer alkylations and Michael additions, affording optically active α-amino acid precursors in high yields. elsevierpure.com The structure of the catalyst, including the tartrate backbone, can be fine-tuned to optimize both reactivity and selectivity. elsevierpure.com Diisopropyl tartrate itself has also been explored for its potential as a phase-transfer catalyst.
Table 2: Performance of Tartrate-Derived Phase-Transfer Catalyst Data based on research on Tartrate-Derived Diammonium Salt (TaDiAS) catalysts.
| Reaction Type | Catalyst | Result | Reference |
|---|---|---|---|
| Phase-Transfer Alkylation | (S,S)-TaDiAS | Up to 93% yield | elsevierpure.com |
| Michael Addition | (S,S)-TaDiAS | Production of various optically active α-amino acid equivalents | elsevierpure.com |
Theoretical and Computational Studies of Tartaric Acid Isopropyl Ester Complexes
Density Functional Theory (DFT) Studies on Catalyst Structures and Energetics
Density Functional Theory (DFT) has been instrumental in modeling the structures and energetics of titanium-tartrate catalyst systems. acs.orgwayne.edu A key finding from these theoretical investigations is that the active catalyst is not a simple monomeric species but rather a more complex dimeric structure. researchgate.netwikipedia.org
Initially, the reaction between titanium tetra(isopropoxide) and diisopropyl tartrate leads to the formation of a monomeric tetracoordinate titanium(IV) diisopropyltartrate complex. However, DFT calculations have shown that this monomer is thermodynamically driven to dimerize. acs.orgwayne.edu This dimerization results in a more stable, pentacoordinate catalyst, which is also the more reactive species in the epoxidation reaction. acs.org The general structure of this dimeric catalyst is often represented as [Ti₂(DIPT)₂(O-i-Pr)₄].
Modeling of Transition States and Prediction of Enantioselectivity
The prediction of enantioselectivity is a primary goal of computational studies in asymmetric catalysis. For the tartaric acid isopropyl ester-based catalysts, DFT has been employed to model the transition states of the epoxidation reaction. acs.orgwayne.edu By calculating the energies of the transition states leading to the two possible enantiomeric products, the enantiomeric excess (ee) of the reaction can be predicted.
These models take into account the "loaded" catalyst, where the substrate (an allylic alcohol) and the oxidant (tert-butyl hydroperoxide) are coordinated to the dimeric titanium-tartrate framework. acs.org The geometry of these loaded catalyst-substrate complexes is critical for determining the stereochemical outcome. DFT calculations have identified the key interactions that stabilize one transition state over the other, leading to high enantioselectivity.
One of the significant findings is the importance of the C=O···Ti interactions and the O–C–C═C dihedral angle in controlling the enantioselectivity. acs.org The chiral environment created by the diisopropyl tartrate ligand directs the substrate to bind in a specific orientation, which then favors the attack of the oxidant on one face of the double bond. The calculated activation energies for the formation of the major and minor enantiomers can be used to predict the enantiomeric ratio, which often shows good agreement with experimental results.
Table 1: Theoretical Enantioselectivity Prediction for Sharpless Epoxidation This table is based on data for the related diethyl tartrate (DET) catalyst and serves as a model for the diisopropyl tartrate system. The accuracy of such predictions depends on the computational level and the model used.
| Substrate | Major Enantiomer | Minor Enantiomer | Predicted ee (%) |
| Allyl Alcohol | (2R,3R)-epoxide | (2S,3S)-epoxide | >95% |
| trans-Methyl-allyl alcohol | (2R,3R)-epoxide | (2S,3S)-epoxide | >98% |
| trans-tert-Butyl-allyl alcohol | (2R,3R)-epoxide | (2S,3S)-epoxide | >99% |
Note: The predicted ee values are illustrative and based on the general findings of DFT studies on the Sharpless epoxidation. The actual values can vary depending on the specific computational methodology.
Ligand Exchange Dynamics within Catalytic Systems
A complete catalytic cycle involves not only the key chemical transformation but also the exchange of ligands to regenerate the active catalyst. DFT studies have also shed light on the dynamics of ligand exchange in the titanium-tartrate system. acs.org These calculations have examined the barriers for the exchange of isopropoxide ligands with the allylic alcohol substrate and the hydroperoxide oxidant.
These computational insights into the ligand exchange dynamics provide a more complete picture of the catalytic cycle, highlighting the interplay between the different components of the reaction mixture. Understanding these dynamics is essential for optimizing reaction conditions and for the rational design of new and improved catalysts.
Advanced Research and Future Directions
Design and Synthesis of Novel Tartaric Acid Ester-Derived Chiral Frameworks
The inherent chirality of tartaric acid makes its esters, including diisopropyl tartrate, valuable starting materials for the construction of complex chiral molecules and frameworks. nih.govnih.gov Researchers are actively designing and synthesizing new chiral systems where the tartrate moiety acts as a foundational building block or a controlling chiral auxiliary.
One significant area of research is the development of novel chiral catalysts derived from tartaric acid. For instance, a new class of C₂-symmetric N-spiro quaternary ammonium (B1175870) salts has been synthesized from tartaric acid-derived TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov These compounds have proven effective as phase-transfer catalysts in the asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving high enantioselectivities. nih.gov The structural rigidity and well-defined chiral environment of these spirocyclic frameworks are crucial to their catalytic efficacy.
Furthermore, tartaric acid esters are being utilized as chiral auxiliaries to guide stereoselective reactions. researchgate.net A notable example involves the asymmetric Simmons-Smith reaction of α,β-unsaturated acetals derived from chiral dialkyl tartrates. This method allows for the creation of cyclopropanes with high diastereoselectivity. researchgate.net The tartrate-derived acetal (B89532) group effectively controls the facial selectivity of the cyclopropanation. Similarly, these chiral auxiliaries have been instrumental in asymmetric 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral spirocyclic heterocycles which are significant motifs in pharmaceutical compounds. researchgate.net
The design of these frameworks often involves creating multinucleating systems, where the tartrate structure helps to organize multiple reactive centers, leading to enhanced control over the stereochemical outcome of reactions. researchgate.net The versatility of the tartrate backbone allows for systematic modifications, enabling the fine-tuning of catalyst and auxiliary structures for specific applications. scienceopen.com
Expanding Catalytic Applications beyond Established Reactions
While the Sharpless epoxidation remains a landmark application, the catalytic utility of diisopropyl tartrate and its derivatives is continuously being expanded into new domains of asymmetric synthesis. wikipedia.org Researchers are leveraging the chiral environment provided by DIPT-metal complexes to catalyze a variety of transformations with high enantioselectivity.
Recent explorations have demonstrated the efficacy of tartrate-based systems in reactions such as:
Asymmetric Ring-Opening of Epoxides: Zinc L-tartrate has been employed as a heterogeneous chiral Lewis acid catalyst for the asymmetric ring-opening of cyclohexene (B86901) oxide with various thiols, affording optically active trans-2-(substituted-thio)cyclohexanols with good enantiomeric excess. researchgate.net
Phase-Transfer Catalysis: As mentioned previously, tartaric acid-derived N-spiro quaternary ammonium salts function as powerful phase-transfer catalysts. nih.govnih.gov These catalysts have been successfully applied to the Michael addition of glycine Schiff bases to acrylates under phase-transfer conditions. nih.gov
Asymmetric Sulfide Oxidation: Chiral catalysts derived from tartaric acid have shown potential in the asymmetric oxidation of sulfides, an important transformation for the synthesis of chiral sulfoxides. nih.gov
Hydrocarbon Hydroisomerization: In a novel application, tartaric acid has been used as an additive in the preparation of highly dispersed Ni/SAPO-11 catalysts. These catalysts exhibit high conversion and isomer selectivity in the hydroisomerization of n-alkanes, a crucial process in the petroleum industry. researchgate.net
Carbon-Carbon Bond Formation: Tartrate-derived chiral ligands have been used in conjunction with titanium and other metals to catalyze nucleophilic additions to imines and aldehydes, as well as in asymmetric 1,3-dipolar cycloadditions, expanding the toolbox for creating chiral C-C bonds. researchgate.netresearchgate.net
A particularly innovative application lies outside of traditional organic synthesis. Tartaric acid has been investigated as an electrolyte additive in aqueous zinc-ion batteries. Its presence was found to significantly improve performance, leading to excellent capacity, high-capacity retention, and good rate capability over thousands of cycles. nih.gov This highlights a completely new direction for the application of this versatile compound.
Role in Chiral Separation and Enantiomeric Resolution Methodologies
The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is critical in the pharmaceutical and chemical industries. libretexts.orglibretexts.org Tartaric acid and its esters, including diisopropyl tartrate, play a significant role in modern chiral separation and resolution methodologies.
One key strategy involves the use of tartrate derivatives as chiral selectors in separation techniques. A noteworthy example is the use of (+)-diisopropyl L-tartrate as a chiral selector in an enantioselective liquid-liquid extraction (ELLE) process. nih.gov This system, which employed a deep eutectic solvent (DES), demonstrated the ability to resolve threonine enantiomers. The development of such "tailor-made" chiral selectors is a promising avenue for creating greener and more efficient separation processes. nih.gov
Historically, tartaric acid itself is a classic resolving agent. libretexts.org It reacts with racemic bases to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. libretexts.orglibretexts.org While this is a long-established method, research continues to refine these crystallization-based approaches.
Furthermore, tartrate derivatives are used in chromatographic separation methods. They can be immobilized onto a solid support to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or used as a chiral additive in the mobile phase. The differential interaction between the enantiomers in a racemic mixture and the chiral tartrate-based selector allows for their separation.
| Separation Technique | Role of Tartrate Derivative | Example Application | Reference |
| Enantioselective Liquid-Liquid Extraction (ELLE) | Chiral Selector | Resolution of threonine enantiomers using (+)-diisopropyl L-tartrate | nih.gov |
| Diastereomeric Salt Formation / Crystallization | Chiral Resolving Agent | Separation of racemic bases by forming diastereomeric salts | libretexts.orglibretexts.org |
| Chiral Chromatography | Chiral Stationary Phase / Mobile Phase Additive | Separation of enantiomers based on differential interaction with a tartrate-derived chiral selector | psu.edu |
Sustainable Synthesis Routes and Improvements in Catalytic Efficiency
The principles of green chemistry are increasingly influencing the design of chemical processes. In the context of tartaric acid isopropyl ester and its applications, there is a strong focus on developing more sustainable synthesis routes and improving the efficiency of existing catalytic systems.
A major advancement in sustainability is the biocatalytic production of tartaric acid itself. The enantioselective synthesis of both L-(+)- and D-(−)-tartaric acid has been successfully achieved using bacteria that possess cis-epoxysuccinate hydrolase (CESH) activity. mdpi.com This enzymatic approach offers a green alternative to classical chemical synthesis or extraction from natural sources, providing the chiral precursors for DIPT in an environmentally friendly manner.
Efforts are also being directed at improving the efficiency of catalysts derived from or used with tartaric acid esters. This includes designing catalysts that are effective at very low loadings, which reduces cost and waste. For example, research into tartrate-derived phase-transfer catalysts aims to develop systems that are highly active even at less than 1 mol% loading. nih.gov Furthermore, modifications to reaction conditions and catalyst structure are being explored to enhance enantioselectivity without compromising the chemical yield. researchgate.net
The development of heterogeneous catalysts, such as the zinc L-tartrate system for epoxide ring-opening, represents another step towards sustainability. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, simplifying purification processes and reducing waste. Similarly, the use of tartaric acid to create highly dispersed metal catalysts for hydroisomerization improves catalytic performance and longevity. researchgate.net The pursuit of these greener and more efficient methodologies will continue to be a major driver of future research in this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
